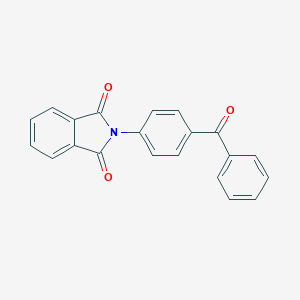
2-(4-Benzoylphenyl)isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzoylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to an isoindole dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylphenyl)isoindole-1,3-dione typically involves the reaction of 4-benzoylphenylamine with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency .
化学反应分析
Types of Reactions
2-(4-Benzoylphenyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted isoindole derivatives .
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
作用机制
The mechanism of action of 2-(4-Benzoylphenyl)isoindole-1,3-dione involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It targets specific proteins involved in cell wall synthesis, thereby inhibiting bacterial growth .
相似化合物的比较
Similar Compounds
- 2-(4-Benzoylphenoxy)-1H-isoindole-1,3(2H)-dione
- 2-(4-Benzoyl-2-bromo-phenoxy)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(4-Benzoylphenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological
属性
分子式 |
C21H13NO3 |
|---|---|
分子量 |
327.3 g/mol |
IUPAC 名称 |
2-(4-benzoylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H13NO3/c23-19(14-6-2-1-3-7-14)15-10-12-16(13-11-15)22-20(24)17-8-4-5-9-18(17)21(22)25/h1-13H |
InChI 键 |
MWSPTCKWCIKSHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-Phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B326202.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B326203.png)
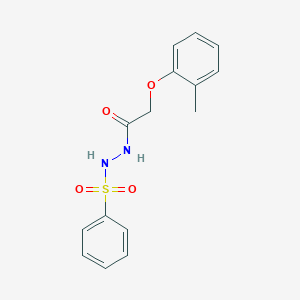
![4-methyl-N'-[(2-methylphenoxy)acetyl]benzenesulfonohydrazide](/img/structure/B326205.png)
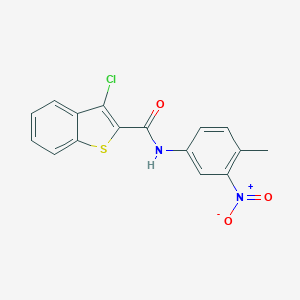
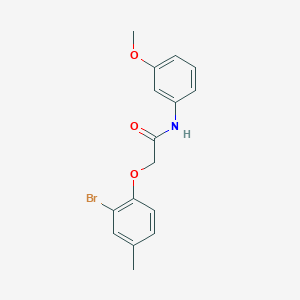
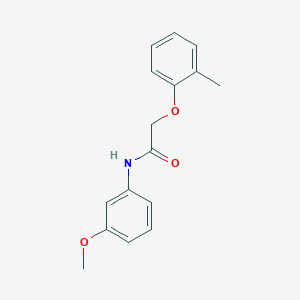
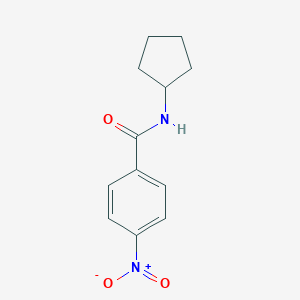
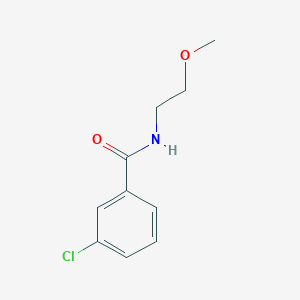
![2-chloro-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326217.png)
![2-hydroxy-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326218.png)
![2-chloro-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326220.png)
![4-[(2,5-dimethylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B326222.png)
![(6Z)-6-[(3-bromo-4-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B326223.png)
